N-(3-bromophenyl)-N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]propanamide
Overview
Description
N-(3-bromophenyl)-N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]propanamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound, with its unique structural features, may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]propanamide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Thiazole Ring: Starting with a suitable precursor, such as 4-chlorobenzaldehyde, which undergoes a cyclization reaction with a thioamide to form the thiazole ring.
Amidation: The final step involves the formation of the amide bond by reacting the thiazole derivative with 3-bromophenylamine under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include:
Scaling up the reactions: Using larger reactors and optimizing reaction conditions (temperature, pressure, solvent, etc.).
Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromophenyl)-N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]propanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, potentially altering its functional groups.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, hydrolysis would yield a carboxylic acid and an amine.
Scientific Research Applications
N-(3-bromophenyl)-N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]propanamide may have several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions due to its structural features.
Medicine: Possible development as a pharmaceutical agent, given the biological activity of thiazole derivatives.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]propanamide would depend on its specific biological target. Generally, thiazole derivatives can interact with various molecular targets, such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N-(3-bromophenyl)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide: Similar structure but with an acetamide group instead of a propanamide group.
N-(3-bromophenyl)-N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]butanamide: Similar structure but with a butanamide group instead of a propanamide group.
Uniqueness
The uniqueness of N-(3-bromophenyl)-N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]propanamide lies in its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-(3-bromophenyl)-N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrClN2OS/c1-3-17(24)23(16-6-4-5-14(20)11-16)19-22-18(12(2)25-19)13-7-9-15(21)10-8-13/h4-11H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTXTZEBOUUOKRN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(C1=CC(=CC=C1)Br)C2=NC(=C(S2)C)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrClN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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